N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound classified as a sulfonyl glycine derivative. This compound is notable for its diverse applications in medicinal chemistry, agrochemicals, and materials science, attributed to its unique chemical structure and properties. The compound is recognized by its Chemical Abstracts Service number 335416-47-2 and has been the subject of various studies exploring its biological activities and potential therapeutic uses .
Methods of Synthesis
The synthesis of N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves a two-step process:
Structure
N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has a complex molecular structure characterized by the following features:
The structure consists of an ethoxy group attached to a phenyl ring, linked to a sulfonamide moiety that further connects to a glycine unit. This arrangement contributes to its biological activity and solubility characteristics .
N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo several chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's functionality and exploring its potential applications in drug development and materials science .
The mechanism of action for N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves interactions with specific biological targets:
This mechanism underpins its potential therapeutic applications, particularly in areas like cancer treatment and antimicrobial development .
Physical Properties
Chemical Properties
These properties are essential for determining the compound's suitability for various applications in research and industry .
N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has several notable applications:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications .
The synthesis of N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 333456-56-7) employs a convergent three-step strategy to assemble its tripartite molecular architecture. The canonical pathway initiates with the regioselective sulfonamide bond formation between 2-ethoxyaniline and p-toluenesulfonyl chloride (TsCl) under Schotten-Baumann conditions. This reaction proceeds in a biphasic system (dichloromethane/water) with sodium carbonate as a base, yielding the monosubstituted sulfonamide intermediate N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide at 78% efficiency after crystallization from hexane/ethyl acetate [3] [8].
The subsequent N-alkylation introduces the glycine moiety via nucleophilic displacement. The sulfonamide intermediate undergoes deprotonation with sodium hydride (NaH) in anhydrous THF, followed by reaction with ethyl bromoacetate. This critical step constructs the tertiary amine center while installing the ester-protected carboxylic acid functionality. Final hydrolysis of the ethyl ester occurs under basic conditions (2M NaOH, ethanol/water 4:1, 60°C) to furnish the target carboxylic acid. The reaction trajectory necessitates meticulous stoichiometric control, as excess bromoacetate promotes dialkylation impurities [8].
Table 1: Comparative Synthetic Approaches for Key Intermediate
Step | Reagents/Conditions | Yield (%) | Impurity Profile |
---|---|---|---|
Sulfonylation | TsCl, Na₂CO₃, DCM/H₂O, 0°C→RT | 78 | <5% disulfonylated byproduct |
N-Alkylation (ester) | NaH, ethyl bromoacetate, THF, 0°C | 65 | 8-12% dialkylated contaminant |
Ester hydrolysis | NaOH, EtOH/H₂O, 60°C, 4h | 92 | <1% des-ethoxy analog |
Alternative routes exploiting microwave-assisted synthesis demonstrate reduced reaction times for the alkylation step (15 minutes at 120°C vs. 12 hours conventionally), though epimerization risks increase with prolonged heating. Glycine equivalents like N-(tert-butoxycarbonyl)glycine offer orthogonal protection but require acidic deprotection incompatible with acid-labile ethoxy groups [6] [8].
Regiocontrol in this molecule centers on three modifiable domains: the ortho-ethoxy aniline precursor, the para-methylsulfonyl (tosyl) electrophile, and the glycine spacer. The 2-ethoxyaniline substrate exhibits inherent regioselectivity challenges due to competing N- vs. O-alkylation and ortho-directing effects. Electrophilic aromatic halogenation (e.g., bromination) of the intermediate sulfonamide occurs exclusively at the ortho position to the ethoxy group, capitalizing on its strong +M effect. This regiochemistry is confirmed by single-crystal X-ray analysis of brominated analogs [6].
Para-methyl group functionalization on the tosyl moiety employs radical bromination (NBS, AIBN, CCl₄) to install the benzylic bromide, enabling nucleophilic displacement with amines or azides for prodrug strategies. Crucially, methyl oxidation to carboxylic acid must be performed before sulfonamide formation, as strong oxidants (KMnO₄) degrade the sulfonamide linkage. Computational modeling (DFT B3LYP/6-31G) indicates that electron-donating *para substituents on the sulfonyl aryl ring increase sulfonamide nitrogen nucleophilicity by 0.35 eV, facilitating glycine coupling [5] .
Table 2: Regioselective Modification Strategies
Modification Site | Reagents/Conditions | Regioselectivity | Application Rationale |
---|---|---|---|
Ortho to ethoxy group | Br₂, AcOH, 40°C | >98% ortho bromination | Suzuki coupling handle |
Para methyl (tosyl) | NBS, AIBN, CCl₄, reflux | 90% monobromination | Amide prodrug synthesis |
Glycine carboxylate | EDC/HOBt, R-NH₂, DMF | No epimerization | Peptidomimetic conjugates |
Ortho-ethoxy-directed ortho-lithiation (s-BuLi, TMEDA, -78°C) enables installation of formyl, boronic ester, or trimethylsilyl groups, though competing deprotonation of the sulfonamide nitrogen necessitates kinetic control via slow electrophile addition [2] .
The glycine coupling efficiency during N-alkylation is profoundly influenced by solvent polarity, cation complexation, and catalyst design. Nonpolar solvents (toluene, hexane) promote over-alkylation due to poor Na⁺ solvation, while dipolar aprotic solvents (DMF, DMSO) enhance anion stability but risk racemization. Optimization studies reveal that THF with 18-crown-6 (5 mol%) as a phase-transfer catalyst maximizes alkylation yield (65% vs. 42% without crown ether) by sequestering Na⁺ and enhancing nucleophilicity [8].
Catalytic systems for ester aminolysis were evaluated for prodrug synthesis. Pd(OAc)₂/Xantphos enables Buchwald-Hartwig amidation of ethyl ester derivatives with secondary amines (turnover number [TON]=42), while lipase CAL-B catalyzes enantioselective primary amine conjugation (ee >99%). Unexpectedly, protic solvents like tert-amyl alcohol suppress hydrolysis during metal-catalyzed amidation, improving isolated yields by 22% versus DMF [2] [5].
Table 3: Solvent Effects on Glycine N-Alkylation Efficiency
Solvent System | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Di-alkylated Impurity (%) |
---|---|---|---|---|---|
THF | NaH | 0→25 | 12 | 65 | 8.2 |
DMF | K₂CO₃ | 25 | 24 | 71 | 12.5 |
THF/18-crown-6 (5 mol%) | NaH | 0→25 | 8 | 89 | <1.0 |
Toluene | t-BuOK | 80 | 6 | 38 | 22.4 |
DMSO | Cs₂CO₃ | 50 | 18 | 68 | 15.7 |
Microwave irradiation (150W, 100°C) in n-butyronitrile reduces alkylation time to 35 minutes with 79% yield and <2% dialkylation. Kinetic studies (HPLC monitoring) confirm pseudo-first-order behavior (kobs = 3.45 × 10-4 s-1) in DMF, while crown ether-modified systems exhibit autocatalytic kinetics due to phase-transfer dynamics [8].
Purification challenges arise from three principal impurities: residual starting materials (2-ethoxyaniline, TsCl derivatives), dialkylated glycine byproducts, and regioisomeric sulfonamides. Industrial-scale processes employ orthogonal purification cascades: initial silica gel chromatography (ethyl acetate/hexane gradient) removes apolar impurities, followed by acid-base extraction leveraging the carboxylic acid’s pKa (4.2). The crude product dissolved in ethyl acetate is extracted with 0.5M NaHCO3, separating acidic components from neutral dialkylated contaminants. Acidification of the aqueous layer (pH 2) precipitates >99.5% pure compound after recrystallization from ethanol/water (3:1) [3] [6].
Crystallization polymorphism is mitigated by controlled cooling rates (0.5°C/min) from saturated ethanol solutions, yielding form I crystals with consistent melting behavior (mp 178-179°C). High-performance countercurrent chromatography (HPCCC) with heptane/ethyl acetate/methanol/water (5:5:4:3) achieves 99.9% purity for pharmaceutical applications but suffers from low throughput (35% recovery). Analytical quality control employs reverse-phase HPLC (C18, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm, validating <0.1% impurity levels [6] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3